molecular formula C22H24N4O4S B11355819 Ethyl 2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11355819
M. Wt: 440.5 g/mol
InChI Key: UMMPJQGAGWFPNW-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including a pyridine ring, an oxadiazole ring, and a benzothiophene ring

Preparation Methods

The synthesis of ETHYL 2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine-Oxadiazole Moiety: This can be achieved by reacting pyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the oxadiazole ring.

    Synthesis of the Benzothiophene Core: The benzothiophene ring can be synthesized through a series of cyclization reactions starting from a suitable thiophene precursor.

    Coupling Reactions: The pyridine-oxadiazole moiety is then coupled with the benzothiophene core using a suitable coupling agent under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.

Chemical Reactions Analysis

ETHYL 2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

ETHYL 2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their biological activity and use in pharmaceuticals.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, which are studied for their antimicrobial and anticancer properties.

    Benzothiophene Derivatives: Compounds with the benzothiophene ring, which are used in the development of materials and pharmaceuticals.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H24N4O4S/c1-2-29-22(28)19-15-8-3-4-9-16(15)31-21(19)24-17(27)10-5-11-18-25-20(26-30-18)14-7-6-12-23-13-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,24,27)

InChI Key

UMMPJQGAGWFPNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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